An In-depth Technical Guide to the Structure Elucidation of (1H-Indazol-5-yl)methanamine Hydrochloride
An In-depth Technical Guide to the Structure Elucidation of (1H-Indazol-5-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Indazol-5-yl)methanamine hydrochloride is a molecule of interest within medicinal chemistry due to the established biological significance of the indazole scaffold.[1][2] This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of this compound. Due to the limited availability of public experimental data for this specific molecule, this guide combines established analytical techniques with predictive data based on analogous structures. Detailed experimental protocols for key analytical methods are provided, alongside a proposed synthetic route. Furthermore, potential biological activities are discussed in the context of known indazole-containing pharmaceuticals, supported by a representative signaling pathway diagram.
Introduction to (1H-Indazol-5-yl)methanamine Hydrochloride
The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2] (1H-Indazol-5-yl)methanamine hydrochloride (Figure 1) is a derivative of the 1H-indazole core, featuring a methanamine substituent at the 5-position. The hydrochloride salt form is common for amine-containing compounds, enhancing their stability and aqueous solubility.
Figure 1: Chemical Structure of (1H-Indazol-5-yl)methanamine Hydrochloride
Caption: Structure of (1H-Indazol-5-yl)methanamine hydrochloride.
Physicochemical Properties
The following table summarizes key physicochemical properties for (1H-Indazol-5-yl)methanamine hydrochloride.
| Property | Value | Source |
| CAS Number | 943845-78-1 | Commercial Suppliers |
| Molecular Formula | C₈H₁₀ClN₃ | Commercial Suppliers |
| Molecular Weight | 183.64 g/mol | Commercial Suppliers |
| Appearance | Predicted to be a solid | General knowledge |
| Solubility | Predicted to be soluble in water and polar organic solvents | General knowledge |
Proposed Synthesis
A potential synthetic pathway could start from a substituted toluene derivative, which is then elaborated to the indazole core, followed by the introduction of the aminomethyl group.
Caption: A generalized synthetic route for (1H-Indazol-5-yl)methanamine hydrochloride.
Experimental Protocol: General Synthesis of 1H-Indazoles
The following is a general protocol for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds, which could be adapted for the synthesis of the target molecule.[3]
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Reaction Setup: In a nitrogen-flushed Schlenk tube, combine the nitroaromatic starting material (1.0 eq), N-tosylhydrazone (1.2 eq), and a base such as cesium carbonate (3.6 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to the reaction mixture under a nitrogen atmosphere.
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Reaction Conditions: Stir the solution at a temperature ranging from 60 to 80 °C for the time required for the reaction to complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture and purify using silica gel column chromatography to isolate the desired 1H-indazole product.
Structure Elucidation
The definitive confirmation of the chemical structure of (1H-Indazol-5-yl)methanamine hydrochloride requires a combination of spectroscopic techniques. The logical workflow for this process is depicted in Figure 3.
Caption: Logical workflow for the spectroscopic analysis and structure confirmation.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.
Experimental Protocol:
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
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Ionization Source: Electrospray ionization (ESI) is a suitable method for this polar molecule.
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Analysis Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
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Data Acquisition: Data is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight.
Predicted Data:
| Ion | Predicted m/z |
| [M+H]⁺ | 184.0638 |
The high-resolution mass measurement allows for the confirmation of the molecular formula C₈H₁₀N₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O, is used.
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Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.
Predicted Spectroscopic Data:
¹H NMR (Predicted, in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | NH (indazole) |
| ~8.3 | br s | 3H | NH₃⁺ |
| ~8.0 | s | 1H | H-3 (indazole) |
| ~7.8 | s | 1H | H-4 (indazole) |
| ~7.5 | d | 1H | H-7 (indazole) |
| ~7.3 | d | 1H | H-6 (indazole) |
| ~4.1 | s | 2H | CH₂ |
¹³C NMR (Predicted, in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~140 | C-7a |
| ~135 | C-3 |
| ~130 | C-5 |
| ~125 | C-3a |
| ~122 | C-6 |
| ~120 | C-4 |
| ~110 | C-7 |
| ~42 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
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Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
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Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (indazole) |
| 3200-2800 | N-H stretch (ammonium) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1620-1580 | C=C stretch (aromatic) |
| 1550-1450 | N-H bend (ammonium) |
Potential Biological Activity and Signaling Pathways
While specific biological data for (1H-Indazol-5-yl)methanamine hydrochloride is not widely reported, the indazole scaffold is present in several FDA-approved drugs. For instance, Granisetron is a 5-HT₃ receptor antagonist used as an antiemetic, and Axitinib is a tyrosine kinase inhibitor used in cancer therapy.[1]
Given the structural features of (1H-Indazol-5-yl)methanamine, it could potentially interact with various biological targets. A hypothetical signaling pathway that could be modulated by an indazole-containing compound acting as a kinase inhibitor is depicted in Figure 4.
